molecular formula C14H11N3O2S B2816188 N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide CAS No. 478063-21-7

N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide

Cat. No. B2816188
CAS RN: 478063-21-7
M. Wt: 285.32
InChI Key: BJIHLEGPUOFDIY-GDNBJRDFSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes understanding the compound’s reactivity with other substances .

Scientific Research Applications

Transformations in Organic Synthesis

  • Furan derivatives, like N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide, are pivotal in the synthesis of annelated heterocyclic systems, showing potential in the formation of diazepine and pyrrole rings. These compounds are known for their wide range of biological activities, including anxiolytic, sedative, antiepileptic, analgesic, and antibacterial actions (Stroganova et al., 2009).

Synthesis of Spiro-lactams and Polysubstituted Pyrroles

  • The synthesis of spiro-lactams and polysubstituted pyrroles can be achieved through the reactions involving furfurylamines, indicating the utility of furan and pyrrole derivatives in creating structurally diverse compounds (Peng et al., 2016).

Structural and Physicochemical Characterization

  • Carboxamides, including those derived from furan and pyrrole, have been studied for their molecular structures and properties. Such studies are crucial for understanding the interaction of these compounds with other molecules and their potential applications (Aktan et al., 2017).

Biological Applications

  • Furan-carboxamide derivatives have been identified as inhibitors of the influenza A H5N1 virus, highlighting their significance in antiviral research (Yongshi et al., 2017).

Crystal Packing Studies

  • The crystal packing of furan/thiophene carboxamide compounds has been examined, shedding light on the influence of aromaticity on the supramolecular architecture of these compounds (Rahmani et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. It could also involve the development of new synthesis methods or the discovery of new reactions .

properties

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(16-15-10-11-4-3-8-19-11)13-12(5-9-20-13)17-6-1-2-7-17/h1-10H,(H,16,18)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIHLEGPUOFDIY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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